molecular formula C13H12ClNO3 B1267839 Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate CAS No. 22931-71-1

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Cat. No. B1267839
CAS RN: 22931-71-1
M. Wt: 265.69 g/mol
InChI Key: QURGQUFEJWWDRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives involves multiple steps, including condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes. For example, the synthesis of 4-chloro-8-methoxyquinoline, a related compound, was achieved from 2-anisidine and diethyl(ethoxymethylene) malonate through these steps, with an overall yield of 33.81%. This process was optimized and confirmed by 1H NMR and MS, demonstrating the complex and carefully controlled steps involved in synthesizing such compounds (Jiang Jia-mei, 2010).

Molecular Structure Analysis

Molecular structure analysis often involves crystallography and spectroscopy to determine the arrangement of atoms within a molecule. While specific studies on Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate's molecular structure are scarce, related compounds have been analyzed using X-ray crystallography, revealing detailed information about their crystal systems, space groups, and molecular dimensions. These analyses are crucial for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

The chemical reactions of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate and its derivatives are influenced by its functional groups. Reactions such as esterification, halogenation, and nucleophilic attacks are common. For instance, the synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from the chlorotrimethylsilane-promoted Friedländer reaction showcase the compound's reactivity and potential for further chemical modifications (Yang Li et al., 2020).

Scientific Research Applications

1. Microwave-assisted Synthesis of Quinoline Derivatives

  • Summary of Application : This method involves the synthesis of quinoline and its derivatives using microwave irradiation. It is a green pathway for the synthesis of quinoline derivatives and is significantly more effective than traditional methods .
  • Methods of Application : The synthesis methods are pollution-free, energy-efficient, less time-consuming, and involve solid supported, one pot reaction, solvent free reaction condition, ultrasound promoted synthesis, photocatalytic synthesis (UV radiations), and ionic liquids .
  • Results or Outcomes : The microwave-assisted synthesis of quinoline derivatives has been proven to be more effective than traditional methods. These techniques can be implemented in industries to increase atom economy .

2. Synthesis of Quinolinyl-pyrazoles

  • Summary of Application : Quinolinyl-pyrazoles have been synthesized and studied for their efficacy against typical drugs in the market .
  • Methods of Application : One of the methods involves treating ethyl-6-chloro-2-methylquinoline-4-carboxylate with pyrazole-4-carboxaldehydes .
  • Results or Outcomes : The synthesized quinolinyl-pyrazoles have been screened for their efficacy against the typical drugs in the market .

3. Synthesis of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

  • Summary of Application : This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
  • Methods of Application : The specific synthesis method for this compound is not provided .
  • Results or Outcomes : The product is sold “as-is” without any specific analytical data or warranties .

4. Synthesis of Quinolinyl-pyrazoles

  • Summary of Application : This method involves the synthesis of quinolinyl-pyrazoles, which are pharmacologically important .
  • Methods of Application : The synthesis involves treating ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine .
  • Results or Outcomes : The synthesized quinolinyl-pyrazoles have been screened for their efficacy against typical drugs in the market .

5. Chemistry of 2-chloroquinoline-3-carbaldehyde

  • Summary of Application : This review highlights the recently cited research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs .
  • Methods of Application : The review covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
  • Results or Outcomes : The review provides a comprehensive overview of the recent developments in the chemistry of 2-chloroquinoline-3-carbaldehyde .

6. Synthesis of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

  • Summary of Application : This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
  • Methods of Application : The specific synthesis method for this compound is not provided .
  • Results or Outcomes : The product is sold “as-is” without any specific analytical data or warranties .

Safety And Hazards

The safety information available indicates that Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is incompatible with oxidizing agents . It should be stored in a cool, dry, well-ventilated area . The compound is labeled with the GHS05 pictogram, indicating that it can cause serious eye damage .

properties

IUPAC Name

ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURGQUFEJWWDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307938
Record name ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
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Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

CAS RN

22931-71-1
Record name 22931-71-1
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Record name ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
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Record name ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
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Synthesis routes and methods I

Procedure details

To a stirred solution of the crude 6-methoxy-4-hydroxy-3-ethoxycarbonylquinoline (Step A, 74 g, 0.25 M) in dry toluene (300 mL) was added POCl3 (46.6 mL, 0.5 mol) followed by PCl5 (26 g, 0.125 mol). The mixture was heated at reflux for 6 h. The toluene and the excess of POCl3 were removed under vacuum. The solid residue was suspended into a mixture of 1N NaOH and ice. The resulting solid was filtered off, washed several times with water, then with a minimum amount of MeOH, and dried over P2O5 to give 6-methoxy-4-chloro-3-ethoxycarbonylquinoline as a white solid.
Quantity
74 g
Type
reactant
Reaction Step One
Name
Quantity
46.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

132 g of phosphoryl chloride are added, at 25° C., to 50 g of diethyl 2-[(4-methoxyphenylamino)methylene]malonate. The reaction medium is stirred for 15 minutes at this temperature, heated to 95-100° C. over 45 minutes, and then kept at this temperature for 4 hours. The excess phosphoryl chloride is then removed by heating at 125° C. for approximately 2 hours. The mixture is then cooled to 25° C. and 125 ml of dichloromethane are added. The medium is then stirred at 25° C. for 1 hour, and then run into 900 ml of water, over 30 minutes, while maintaining the temperature below 30° C. The pH is then adjusted to 7.5-8 by adding 172 g of a 47% sodium hydroxide solution, while maintaining the temperature at 20-25° C. The 2 phases are separated and the aqueous phase is extracted with dichloromethane. The organic phases are pooled and washed with water. The dichloromethane phase is half-concentrated and 190 ml of ethanol are added. The concentration is continued until the temperature of the reaction mass reaches 82° C. and the vapor temperature reaches 78° C. The reaction mass is cooled to 0-5° C. and then kept at this temperature for 2 hours. The precipitate is filtered off, washed with cold ethanol, and then dried at 50° C. under reduced pressure. 27.7 g (61%) of 4-chloro-3-ethoxycarbonyl-6-methoxyquinoline are obtained in the form of a yellow solid which melts at 93.7-95.7° C.
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (Example 1c, 1.24 g, 5.0 mmol) in POCl3 was refluxed under nitrogen for 3 hrs. The solution was cooled to room temperature and evaporated under reduced pressure. The residue was carefully quenched with ice, and neutralized with 2.0 N NaOH to pH 7. The precipitate was collected by filtration, washed with cold water, and dried under vacuum to give the title compound as a pale-yellow solid (1.29 g, 97%). 1H NMR (400 MHz, DMSO-d6) δ 1.36 (t, J=7.0 Hz, 3H), 3.96 (s, 3H), 4.41 (q, J=7.0 Hz, 2H), 7.57 (d, J=2.8 Hz, 1H), 7.61 (dd, J=2.8, 8.8 Hz, 1H), 8.05 (d, J=8.8 Hz, 1H), 8.97 (s, 1H). MS 266, 268 (MH+).
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
97%

Synthesis routes and methods IV

Procedure details

Diethyl {[(4-methoxyphenyl)amino]methylene}malonate (63.5 g, 0.22 mol) was dissolved into POCl3 (300 mL, 3.0 mol), and the reaction mixture was heated at reflux for 16 h. After removal of solvent, toluene was added and the mixture was concentrated to remove remaining POCl3. The residue was diluted with DCM, washed with aqueous Na2CO3 and brine, dried over Na2SO4 and concentrated to give ethyl 4chloro-6methoxyquinoline-3-carboxylate (55.4 g, 96% yield) as a yellow solid which was used without further purification. LCMS: (FA) ES+ 266.1.
Quantity
63.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
8
Citations
A Hanna-Elias, DT Manallack… - Australian journal of …, 2009 - CSIRO Publishing
… Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (9) was recovered in 90% yield (0.95 g, … portion wise to a stirred solution of ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (9) (0.95 g, …
Number of citations: 9 www.publish.csiro.au
WO Kermack, NE Storey - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… or by hydrolysis from ethyl 4-chloro-6-methoxyquinoline-3-carboxylate failed, the chlorine … was obtained by condensing ethyl 4-chloro-6-methoxyquinoline-3carboxylate with aniline and …
Number of citations: 1 pubs.rsc.org
G Schäfer, T Fleischer, N Blumer, M Udry… - … Process Research & …, 2022 - ACS Publications
… A 5 L double-jacketed glass reactor was charged with ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (9) (172 g, 0.65 mol, 1.00 equiv) and 20% Pd/C Escat 1951 (17.2 g, 10% w/w). …
Number of citations: 1 pubs.acs.org
J Karolak-Wojciechowska, J Lange, W Książek… - Il Farmaco, 1998 - Elsevier
A series of 6- and 7-substituted-2-arylpyrazolo[4,3-c]quinolin-3-ones was synthesized and tested in vitro for binding with the benzodiazepine receptor in competition with [ 3 H]…
Number of citations: 7 www.sciencedirect.com
B Medapi, P Suryadevara, J Renuka, JP Sridevi… - European journal of …, 2015 - Elsevier
Mycobacterial DNA gyrase B subunit has been identified to be one of the potentially underexploited drug targets in the field of antitubercular drug discovery. In the present study, we …
Number of citations: 48 www.sciencedirect.com
SM Yang, NJ Martinez, A Yasgar… - Journal of medicinal …, 2018 - ACS Publications
… In a microwave vial were placed ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (7a, 266 mg, 1 mmol) and 1,4-dioxa-8-azaspiro[4.5]decane (215 mg, 1.50 mmol). Then EtOH (2 mL) …
Number of citations: 67 pubs.acs.org
M Draskovits - 2016 - scholar.archive.org
GABAA Rezeptoren sind die am häufigsten vorkommenden inhibitorischen Rezeptoren im zentralen Nervensystem (ZNS). Sie sind das Ziel von vielen klinisch wichtigen Medikamenten…
Number of citations: 1 scholar.archive.org
DCB Siebert, M Wieder, L Schlener… - Journal of Chemical …, 2018 - ACS Publications
The structural resolution of a bound ligand–receptor complex is a key asset to efficiently drive lead optimization in drug design. However, structural resolution of many drug targets still …
Number of citations: 6 pubs.acs.org

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